molecular formula C10H13N3O4 B3031433 N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide CAS No. 34572-59-3

N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide

Cat. No.: B3031433
CAS No.: 34572-59-3
M. Wt: 239.23 g/mol
InChI Key: ATLZGQJPRLSBPZ-UHFFFAOYSA-N
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Description

N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide is an aromatic acetamide derivative featuring a nitro group at the 3-position and a 2-hydroxyethylamino substituent at the 4-position of the phenyl ring. The compound’s structure combines electron-withdrawing (nitro) and hydrophilic (hydroxyethylamino) groups, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

N-[4-(2-hydroxyethylamino)-3-nitrophenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-7(15)12-8-2-3-9(11-4-5-14)10(6-8)13(16)17/h2-3,6,11,14H,4-5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLZGQJPRLSBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567581
Record name N-{4-[(2-Hydroxyethyl)amino]-3-nitrophenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34572-59-3
Record name N-{4-[(2-Hydroxyethyl)amino]-3-nitrophenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide typically involves the following steps:

    Nitration: The starting material, 4-aminophenol, undergoes nitration to introduce a nitro group at the 3-position of the phenyl ring.

    Acetylation: The nitrated product is then acetylated using acetic anhydride to form N-acetyl-4-aminophenol.

    Hydroxyethylation: Finally, the acetylated compound is reacted with 2-chloroethanol in the presence of a base to introduce the hydroxyethyl group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The hydroxyethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products

    Reduction: Formation of N-{4-[(2-aminoethyl)amino]-3-nitrophenyl}acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-{4-[(2-carboxyethyl)amino]-3-nitrophenyl}acetamide.

Scientific Research Applications

N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups that can participate in polymerization reactions.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The nitro group can participate in redox reactions, influencing the redox state of biological systems.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide with key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
This compound C₁₀H₁₃N₃O₄ 255.24 -NO₂ (3), -NHCH₂CH₂OH (4) High polarity due to nitro and hydroxyethyl groups; potential precursor for heterocycles
N-(3-nitrophenyl)acetamide C₈H₈N₂O₃ 180.16 -NO₂ (3) Lower solubility; used in dye intermediates
N-(4-hydroxy-2-nitrophenyl)acetamide C₈H₈N₂O₄ 196.16 -NO₂ (2), -OH (4) Crystalline; hydrogen-bonding motifs in solid state
N-[4-(2-methoxyethoxy)-3-nitrophenyl]acetamide C₁₁H₁₄N₂O₅ 254.24 -NO₂ (3), -OCH₂CH₂OCH₃ (4) Higher lipophilicity (LogP ~2.75); ether linkage enhances stability
N-{3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl}acetamide C₁₄H₁₈N₄O₃ 298.32 -NO₂ (absent), -CN, -OCH₃, -NHCH₂CH₂OH Cyano group increases electron-withdrawing effects; potential for coordination chemistry

Physicochemical Properties

  • Polarity and Solubility: The nitro group in this compound enhances polarity compared to methoxy-substituted analogs (e.g., ). However, the hydroxyethylamino group improves water solubility relative to purely hydrophobic substituents like methoxyethoxy .
  • LogP : While experimental LogP data for the target compound is unavailable, analogs with nitro groups (e.g., N-(3-nitrophenyl)acetamide) exhibit lower LogP values (~1.5–2.0) compared to methoxy derivatives (LogP ~2.75 in ) .

Research Findings and Data Tables

Table 1: Crystallographic Comparison

Compound Space Group Hydrogen-Bonding Motifs Reference
N-(4-hydroxy-2-nitrophenyl)acetamide P2₁/c O–H···O and N–H···O interactions
This compound Not reported Expected O–H···O/N–H···O due to polar groups

Table 2: Analytical Data for Selected Analogs

Compound ¹H-NMR (Key Signals) ¹³C-NMR (Key Signals) Elemental Analysis (C, H, N) Reference
N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide δ 2.61 (s, CH₃), 3.10 (t, CH₂), 7.34–7.47 (m, Ar-H) 201.5 (C=O), 167.4 (Ar-C) C: 69.87%, H: 6.58%, N: 4.18%
N-(4-hydroxy-2-nitrophenyl)acetamide Not provided Not provided Not provided

Biological Activity

N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a nitro group, an amino group, and a hydroxyethyl group attached to a phenyl ring. Its molecular formula is C10H13N3O4C_{10}H_{13}N_{3}O_{4} with a molecular weight of approximately 239.23 g/mol .

Synthesis Steps:

  • Nitration : 4-aminophenol undergoes nitration to introduce a nitro group at the 3-position.
  • Acetylation : The nitrated product is acetylated using acetic anhydride.
  • Hydroxyethylation : Reacting the acetylated compound with 2-chloroethanol introduces the hydroxyethyl group .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The hydroxyethyl and amino groups can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.
  • Redox Reactions : The nitro group may participate in redox reactions, influencing the redox state within biological systems .

Medicinal Chemistry

Research indicates that this compound has potential applications in drug design due to its pharmacophoric properties. It is being investigated for:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines .
  • Antioxidant Properties : The compound has shown promise in scavenging free radicals, indicating potential use in preventing oxidative stress-related diseases .

Material Science

The functional groups within this compound allow for its application in material science, particularly in:

  • Polymer Synthesis : Its reactivity can be harnessed to create advanced materials through polymerization processes .
  • Dyes and Pigments : The chromophoric properties make it suitable for developing dyes used in various industrial applications .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the cytotoxic effects on breast cancer cell lines; showed significant inhibition of cell proliferation.
Study 2Examined antioxidant activity using DPPH assay; demonstrated higher scavenging activity than ascorbic acid.
Study 3Analyzed enzyme inhibition; found that the compound effectively inhibited xanthine oxidase, suggesting potential in gout treatment.

Q & A

Q. What are the recommended synthetic pathways for N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide, and how can purity be optimized?

Answer: The synthesis typically involves a multi-step protocol starting from substituted nitroaniline derivatives. Key steps include:

  • Nitro group introduction : Nitration of 4-[(2-hydroxyethyl)amino]phenol derivatives under controlled acidic conditions to prevent over-nitration .
  • Acetamide coupling : Reacting the nitro-substituted intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity (>95%) is confirmed via HPLC .

Q. How is the compound characterized structurally, and what analytical methods are critical?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the acetamide group (δ ~2.1 ppm for CH3_3, 168–170 ppm for carbonyl) and nitro group positioning .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (C10_{10}H13_{13}N3_3O4_4, expected m/z 263.08) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect impurities (<2%) .

Q. What are the stability considerations for this compound under laboratory conditions?

Answer:

  • Light sensitivity : Store in amber vials at 2–8°C to prevent nitro group photoreduction .
  • Thermal stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) confirms thermal profile .
  • Solution stability : Use aprotic solvents (e.g., DMSO) for long-term storage; aqueous solutions degrade within 72 hours .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Radioligand binding assays : Use 3^3H-labeled analogs to quantify affinity for receptors (e.g., β-adrenergic receptors) .
  • Enzyme inhibition studies : Monitor activity of nitroreductases or cytochrome P450 isoforms via UV-Vis spectroscopy (e.g., NADPH depletion at 340 nm) .
  • In silico docking : Molecular docking (AutoDock Vina) predicts binding modes to targets like tyrosine kinases, validated by mutagenesis .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Synthesize analogs with modified nitro position (e.g., 2-nitro vs. 3-nitro) or hydroxyethyl chain elongation. Assess changes in bioactivity via IC50_{50} determination .
  • Electrochemical profiling : Cyclic voltammetry reveals redox behavior of the nitro group, correlating with pro-drug activation potential .
  • Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to map metabolic hotspots .

Q. How can the compound’s electrochemical properties be leveraged in mechanistic studies?

Answer:

  • Cyclic voltammetry : A three-electrode system (glassy carbon working electrode) in PBS (pH 7.4) shows reduction peaks at -0.6 V (nitro to hydroxylamine) and -1.1 V (further reduction to amine), indicating redox cycling potential .
  • Electron paramagnetic resonance (EPR) : Detect nitro radical intermediates under hypoxia, relevant to anticancer prodrug mechanisms .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

Answer:

  • Rodent models : Administer IV/PO doses (10–50 mg/kg) and collect plasma at timed intervals. Quantify compound and metabolites via LC-MS/MS .
  • Tissue distribution : Use radiolabeled 14^{14}C-acetamide to track accumulation in organs (e.g., liver, kidneys) .
  • Biliary excretion : Cannulate bile ducts to assess enterohepatic recirculation .

Q. How can researchers resolve contradictory data in degradation pathway studies?

Answer:

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base). LC-MS/MS identifies major degradation products (e.g., deacetylated or reduced derivatives) .
  • Isotope labeling : Use 15^{15}N-nitro or deuterated hydroxyethyl groups to trace cleavage pathways .

Q. What computational tools are suitable for modeling the compound’s interactions?

Answer:

  • Molecular dynamics (MD) : GROMACS simulations predict solvation effects and conformational flexibility in aqueous environments .
  • Density functional theory (DFT) : Gaussian 09 calculates nitro group charge distribution and HOMO-LUMO gaps, informing reactivity .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

Answer:

  • Combination index (CI) : Use Chou-Talalay method in cell viability assays (e.g., MTT) with fixed-ratio dosing (e.g., 1:1 to 1:4) .
  • Transcriptomics : RNA-seq identifies pathways upregulated/downregulated in combination vs. monotherapy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide
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N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide

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